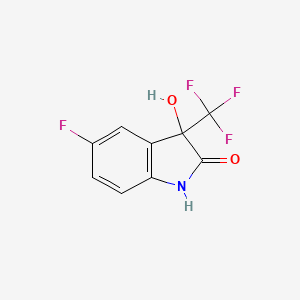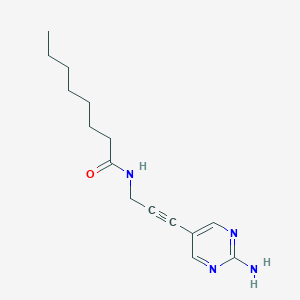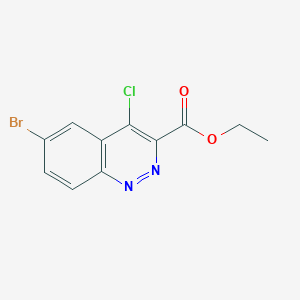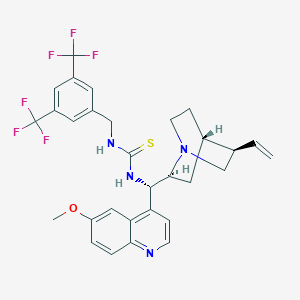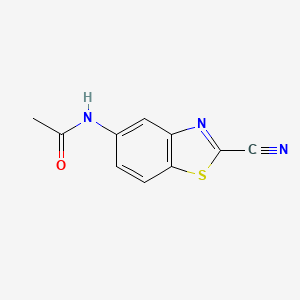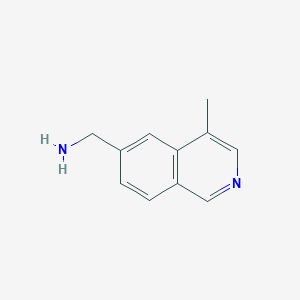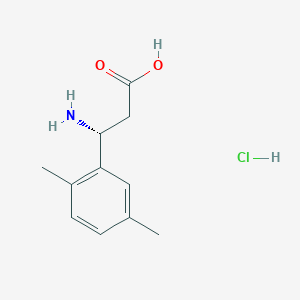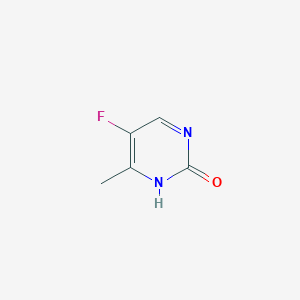![molecular formula C6H2BrIN2OS B12952262 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features both bromine and iodine atoms attached to a thieno[3,2-d]pyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one typically involves the halogenation of thieno[3,2-d]pyrimidin-4(3H)-one. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable catalyst under controlled conditions to achieve selective bromination and iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of a base and a suitable ligand under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Products typically include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antitubercular agents and other bioactive molecules.
Biological Studies: The compound is used to study the structure-activity relationships of thienopyrimidinone derivatives and their biological effects.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H2BrIN2OS |
|---|---|
Molekulargewicht |
356.97 g/mol |
IUPAC-Name |
7-bromo-6-iodo-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrIN2OS/c7-2-3-4(12-5(2)8)6(11)10-1-9-3/h1H,(H,9,10,11) |
InChI-Schlüssel |
SLIQAULXTBKEPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)SC(=C2Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


